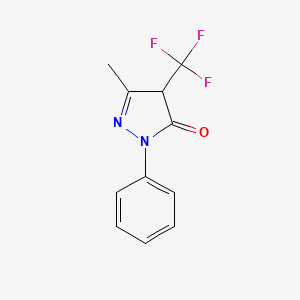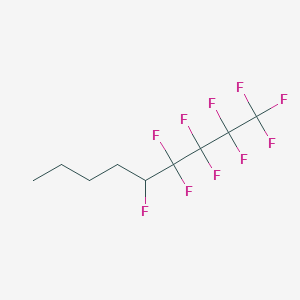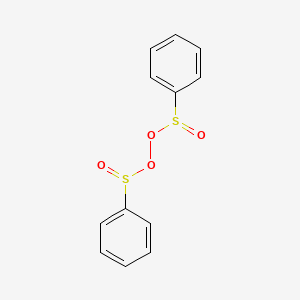![molecular formula C15H15N3 B14292872 1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile CAS No. 114476-08-3](/img/structure/B14292872.png)
1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile is a complex heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is of particular interest in the field of medicinal chemistry due to its potential biological activities and applications.
准备方法
The synthesis of 1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . Another approach includes the use of microwave irradiation to accelerate the reaction, resulting in high yields and minimal by-products .
化学反应分析
1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens and nitro groups. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery.
作用机制
The mechanism of action of 1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile involves its interaction with molecular targets in cells. It can bind to specific proteins or enzymes, altering their function and leading to various biological effects. For example, its anti-cancer activity is believed to result from its ability to inhibit key enzymes involved in cell proliferation .
相似化合物的比较
1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile can be compared to other indole derivatives, such as:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and similar structural features.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Another indole derivative with notable biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
属性
CAS 编号 |
114476-08-3 |
|---|---|
分子式 |
C15H15N3 |
分子量 |
237.30 g/mol |
IUPAC 名称 |
2,4,5,8-tetrahydro-1H-azonino[5,4-b]indole-3-carbonitrile |
InChI |
InChI=1S/C15H15N3/c16-11-18-9-4-3-7-15-13(8-10-18)12-5-1-2-6-14(12)17-15/h1-3,5-7,17H,4,8-10H2 |
InChI 键 |
KFCLSJPFYWMCAS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC2=C(C=C1)NC3=CC=CC=C23)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)

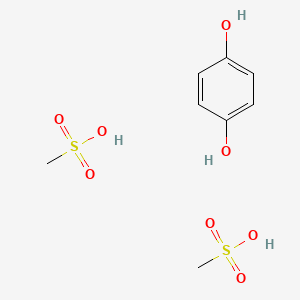
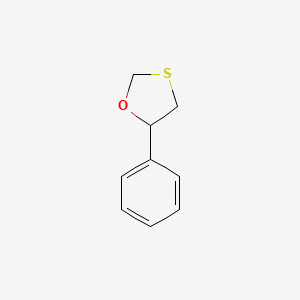
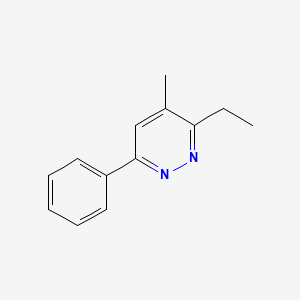
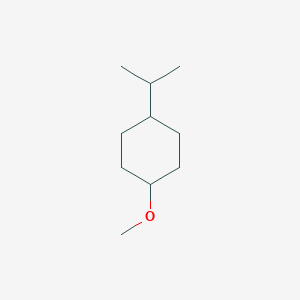
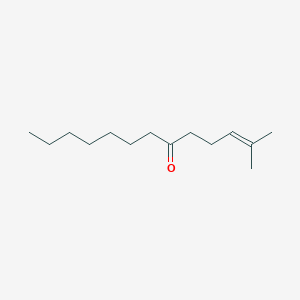
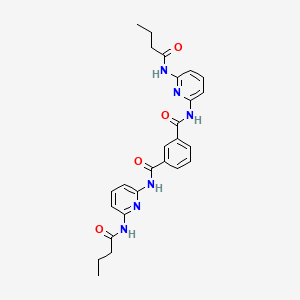
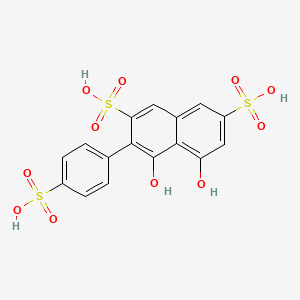
![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)
